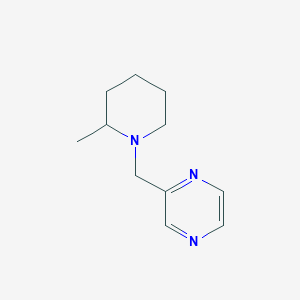

2-((2-Methylpiperidin-1-yl)methyl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “2-((2-Methylpiperidin-1-yl)methyl)pyrazine”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Corrosion Inhibition Performance

Pyrazine derivatives, including compounds similar to 2-((2-Methylpiperidin-1-yl)methyl)pyrazine, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption properties of pyrazine compounds on steel surfaces. These studies help in understanding how such compounds can prevent corrosion, a crucial aspect in extending the lifespan of metal components in various industrial applications (Obot & Gasem, 2014).

Photocatalytic Activity

Research on pyrazine derivatives has also extended into the realm of photocatalysis. For instance, coordination polymers containing pyrazine structures have demonstrated significant photocatalytic activity, particularly in the degradation of methylene blue under UV and sunlight irradiation. Such findings underscore the potential of pyrazine-based compounds in environmental remediation and the treatment of industrial effluents (Marcinkowski et al., 2014).

Synthesis of Novel Compounds

The flexibility of pyrazine compounds in chemical synthesis is notable. Base-metal catalyzed reactions involving pyrazine derivatives have led to the selective formation of functionalized pyrazine derivatives. These synthetic pathways are crucial for developing new materials and molecules with potential applications in various fields, including pharmaceuticals and material science (Daw et al., 2018).

Green Chemistry Applications

Pyrazine derivatives are also prominent in green chemistry, where solvent-free synthesis methods have been developed. These methods emphasize the importance of environmentally friendly chemical processes, reducing the need for harmful solvents and minimizing waste production (Al-Matar et al., 2010).

Antibacterial Activity

Some pyrazine derivatives have been explored for their antibacterial properties, offering new avenues for the development of antimicrobial agents. The structural versatility of pyrazine compounds allows for the synthesis of a wide range of derivatives with potential applications in combating bacterial infections (Foks et al., 2005).

Safety and Hazards

Future Directions

While the specific future directions for “2-((2-Methylpiperidin-1-yl)methyl)pyrazine” are not mentioned in the search results, it’s known that pyrazine compounds are of interest in drug discovery research . The development of fast and cost-effective methods for the synthesis of substituted pyrazines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-[(2-methylpiperidin-1-yl)methyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-2-3-7-14(10)9-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNBQWHSCHYMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)

![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)